molecular formula C17H15N5OS B7573235 5-[(2-Benzyl-1,3-thiazol-4-yl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one

5-[(2-Benzyl-1,3-thiazol-4-yl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B7573235
M. Wt: 337.4 g/mol
InChI Key: ZHNIXYVCDYKFJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2-Benzyl-1,3-thiazol-4-yl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as Bz-423 and belongs to the class of pyrazolopyrimidines.

Mechanism of Action

The mechanism of action of Bz-423 involves the inhibition of the activity of NF-κB. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. Bz-423 binds to the active site of NF-κB and prevents its translocation to the nucleus, thereby inhibiting the expression of its target genes. Bz-423 also induces apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and physiological effects:
Bz-423 has been shown to exhibit anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines such as TNF-α and IL-6. It also inhibits the proliferation of T cells and B cells, making it a potential immunosuppressive agent. Bz-423 has been found to induce apoptosis in cancer cells by activating the mitochondrial pathway, leading to the release of cytochrome c and the activation of caspases.

Advantages and Limitations for Lab Experiments

Bz-423 has several advantages for lab experiments. It is stable and can be easily synthesized in large quantities. It exhibits potent anti-inflammatory and anti-tumor properties, making it a useful tool for studying these processes. However, Bz-423 has some limitations, such as its poor solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of Bz-423. One area of research is the development of more potent and selective analogs of Bz-423. Another direction is the investigation of the role of Bz-423 in other diseases such as autoimmune disorders and neurodegenerative diseases. The use of Bz-423 in combination with other drugs or therapies is also an area of interest. Finally, the development of new delivery methods to improve the bioavailability and efficacy of Bz-423 is an important future direction.
Conclusion:
In conclusion, Bz-423 is a promising chemical compound with potential therapeutic applications. Its anti-inflammatory, anti-tumor, and immunosuppressive properties make it a useful tool for studying these processes. The inhibition of NF-κB and induction of apoptosis in cancer cells are the main mechanisms of action of Bz-423. Although it has some limitations, Bz-423 has several advantages for lab experiments. There are several future directions for the study of Bz-423, which could lead to the development of new therapies for various diseases.

Synthesis Methods

The synthesis of Bz-423 involves the reaction between 2-benzyl-4-chloromethyl-1,3-thiazole and 1-methyl-3,5-dinitro-1H-pyrazole in the presence of a base. The reaction leads to the formation of Bz-423 as a yellow solid with a yield of 50-60%.

Scientific Research Applications

Bz-423 has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and immunosuppressive properties. Bz-423 has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. Bz-423 also induces apoptosis in cancer cells, making it a promising candidate for cancer therapy.

properties

IUPAC Name

5-[(2-benzyl-1,3-thiazol-4-yl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5OS/c1-21-16-14(8-19-21)17(23)22(11-18-16)9-13-10-24-15(20-13)7-12-5-3-2-4-6-12/h2-6,8,10-11H,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHNIXYVCDYKFJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=O)N(C=N2)CC3=CSC(=N3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2-Benzyl-1,3-thiazol-4-yl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one

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